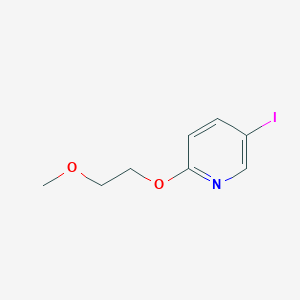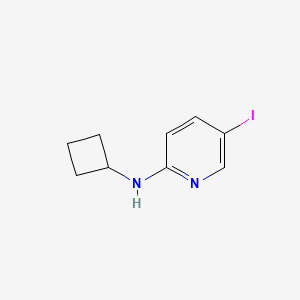
5-Iodo-2-((1-methylpiperidin-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-((1-methylpiperidin-4-yl)oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with an iodine atom and a 1-methylpiperidin-4-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-((1-methylpiperidin-4-yl)oxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxypyridine and 1-methylpiperidine.
Iodination: The hydroxypyridine is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to form 5-iodo-2-hydroxypyridine.
Ether Formation: The 5-iodo-2-hydroxypyridine is then reacted with 1-methylpiperidine in the presence of a base, such as potassium carbonate, to form the desired ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-((1-methylpiperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atom in the piperidine ring.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used in cross-coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted pyridines.
Coupling Products: Biaryl compounds or other complex structures can be formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-Iodo-2-((1-methylpiperidin-4-yl)oxy)pyridine serves as a versatile intermediate for the construction of more complex molecules. Its iodine substituent allows for further functionalization through various coupling reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The piperidine moiety is a common structural feature in many drugs, and the ability to modify the pyridine ring can lead to the development of compounds with improved pharmacological properties.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Iodo-2-((1-methylpiperidin-4-yl)oxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the piperidine ring can influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2-methoxypyridine: Similar structure but with a methoxy group instead of the 1-methylpiperidin-4-yloxy group.
2-((1-Methylpiperidin-4-yl)oxy)pyridine:
Uniqueness
5-Iodo-2-((1-methylpiperidin-4-yl)oxy)pyridine is unique due to the combination of the iodine atom and the 1-methylpiperidin-4-yloxy group
Propiedades
IUPAC Name |
5-iodo-2-(1-methylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRXVNRHDNCPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














